molecular formula C23H26N4O2 B12450629 N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B12450629
M. Wt: 390.5 g/mol
InChI Key: DMJMJWFAKWKEJZ-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a morpholine ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.

    Introduction of the diphenyl groups: This step involves the substitution of the hydrogen atoms on the pyrazole ring with phenyl groups through a Friedel-Crafts alkylation reaction.

    Attachment of the morpholine ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the propyl chain is replaced by the morpholine ring.

    Formation of the carboxamide group: The final step involves the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: Similar structure but with a thieno[2,3-c]pyrazole ring instead of a pyrazole ring.

    N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine: Similar structure but with a prop-2-yn-1-amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C23H26N4O2/c28-23(24-12-7-13-26-14-16-29-17-15-26)21-18-27(20-10-5-2-6-11-20)25-22(21)19-8-3-1-4-9-19/h1-6,8-11,18H,7,12-17H2,(H,24,28)

InChI Key

DMJMJWFAKWKEJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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